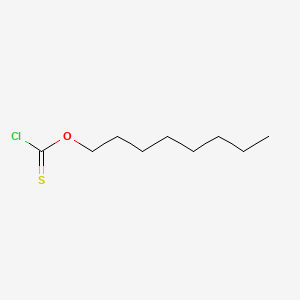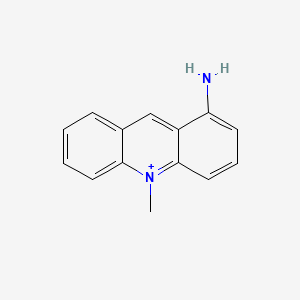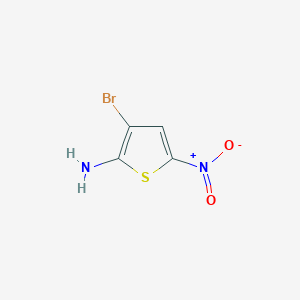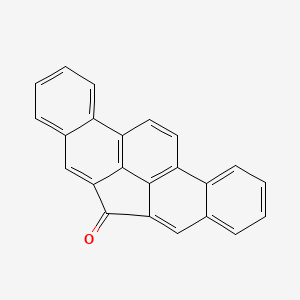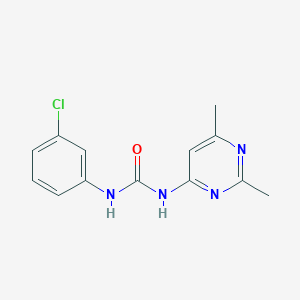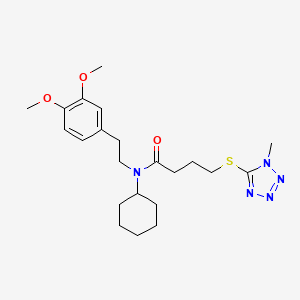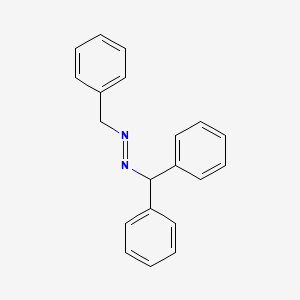
2-(Trifluoroethenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoroethenyl)naphthalene is an organic compound that features a naphthalene ring substituted with a trifluoroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroethenyl)naphthalene typically involves the introduction of a trifluoroethenyl group to a naphthalene ring. One common method is the reaction of naphthalene with trifluoroethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoroethenyl)naphthalene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the naphthalene ring or the trifluoroethenyl group.
Addition Reactions: The trifluoroethenyl group can participate in addition reactions, where reagents add across the double bond.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Oxidation can yield naphthoquinones or other oxidized derivatives.
Reduction: Reduction can produce partially or fully hydrogenated derivatives.
Applications De Recherche Scientifique
2-(Trifluoroethenyl)naphthalene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Fluorescence Probes: Utilized in the design of fluorescence probes for detecting and imaging purposes due to its strong fluorescence properties.
Mécanisme D'action
The mechanism of action of 2-(Trifluoroethenyl)naphthalene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The naphthalene ring acts as a nucleophile, attacking electrophiles to form substituted products.
Oxidation and Reduction: The compound undergoes redox reactions, altering its electronic structure and reactivity.
Addition Reactions: The trifluoroethenyl group participates in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
2-(Trifluoroethenyl)naphthalene can be compared with other similar compounds such as:
1-(Trifluoroethenyl)naphthalene: Similar structure but with the trifluoroethenyl group at a different position on the naphthalene ring.
2-(Trifluoromethyl)naphthalene: Features a trifluoromethyl group instead of a trifluoroethenyl group, leading to different reactivity and properties.
2-(Trifluoroethenyl)benzene: Contains a benzene ring instead of a naphthalene ring, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoroethenyl group, which imparts distinct electronic and steric effects .
Propriétés
Numéro CAS |
82907-03-7 |
|---|---|
Formule moléculaire |
C12H7F3 |
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
2-(1,2,2-trifluoroethenyl)naphthalene |
InChI |
InChI=1S/C12H7F3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
Clé InChI |
BWLJVZFWCAKXFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


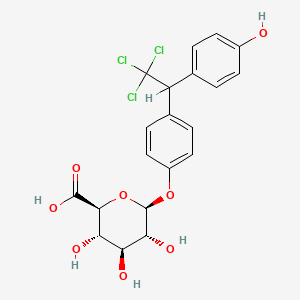
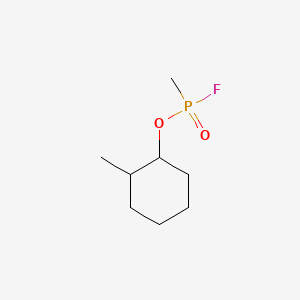
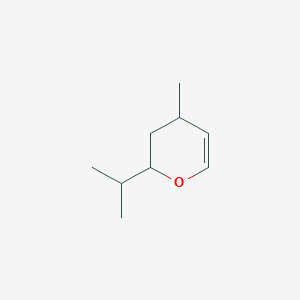
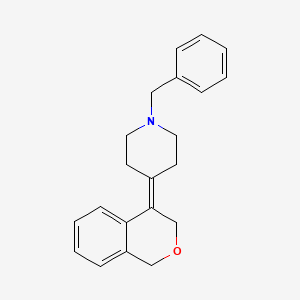
![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)

